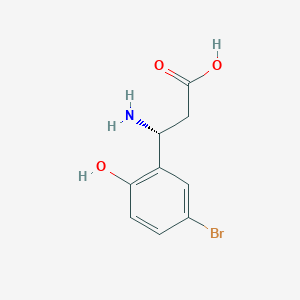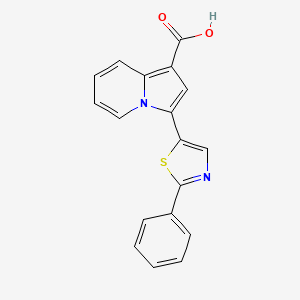
3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid is a complex organic compound with the molecular formula C18H12N2O2S. This compound features an indolizine core, which is a nitrogen-containing heterocycle, fused with a phenylthiazole moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper, are often employed to facilitate these transformations .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar indole core.
Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole have a thiazole ring.
Uniqueness
3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid is unique due to the combination of the indolizine and phenylthiazole moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H12N2O2S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(2-phenyl-1,3-thiazol-5-yl)indolizine-1-carboxylic acid |
InChI |
InChI=1S/C18H12N2O2S/c21-18(22)13-10-15(20-9-5-4-8-14(13)20)16-11-19-17(23-16)12-6-2-1-3-7-12/h1-11H,(H,21,22) |
InChI Key |
GZHVQYUHOPQCPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=CC(=C4N3C=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



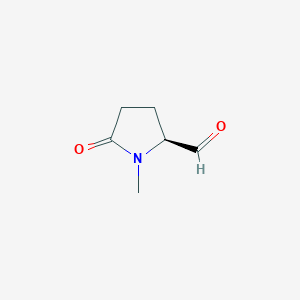
![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)

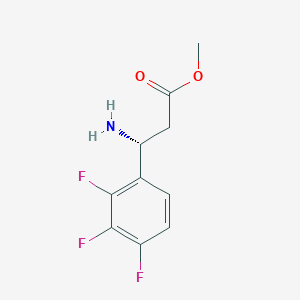

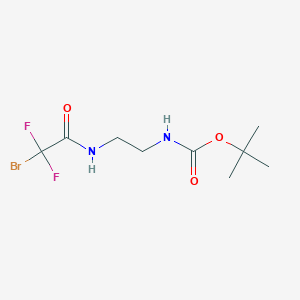
![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)

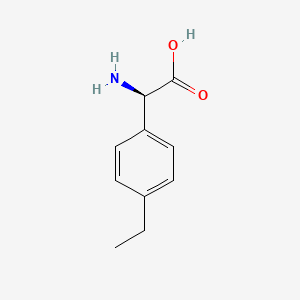
![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)

![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
